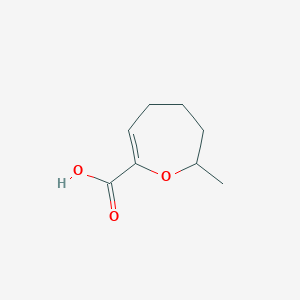![molecular formula C25H37NO B14247371 2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol CAS No. 474379-69-6](/img/structure/B14247371.png)
2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol is a hindered phenolic compound known for its antioxidant properties. It is commonly used to stabilize lubricant oils and other materials prone to oxidation .
準備方法
The synthesis of 2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol typically involves a multi-step chemical process. One common method includes the condensation of phenol with 2,6-di-tert-butylphenol, followed by a reaction with dimethylamine . Industrial production methods often utilize Friedel-Crafts alkylation with isobutylene catalyzed by strong acids such as triflic acid or zeolites .
化学反応の分析
2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant to stabilize various chemical formulations.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential in protecting biological tissues from oxidative damage.
作用機序
The primary mechanism by which 2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol exerts its effects is through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting materials and biological tissues from oxidative damage . The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound’s phenolic structure.
類似化合物との比較
2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol is unique due to its specific structure, which provides enhanced steric hindrance and antioxidant properties. Similar compounds include:
Butylated hydroxytoluene (BHT): Another phenolic antioxidant used in food and industrial applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its use as an antioxidant in various formulations.
These compounds share similar antioxidant properties but differ in their specific chemical structures and applications.
特性
CAS番号 |
474379-69-6 |
|---|---|
分子式 |
C25H37NO |
分子量 |
367.6 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol |
InChI |
InChI=1S/C25H37NO/c1-24(2,3)20-16-19(17-21(23(20)27)25(4,5)6)22(26(7)8)15-14-18-12-10-9-11-13-18/h9-13,16-17,22,27H,14-15H2,1-8H3 |
InChIキー |
XDIVPUKDRBEJFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(CCC2=CC=CC=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


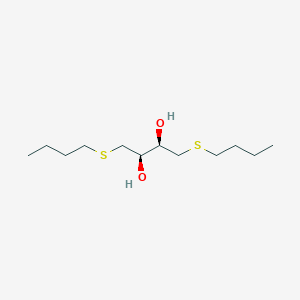
![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
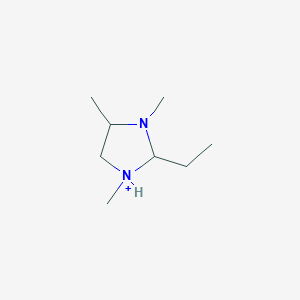
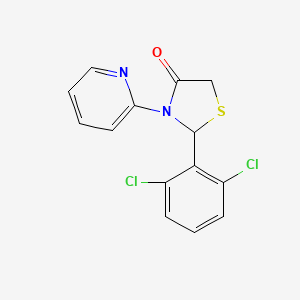
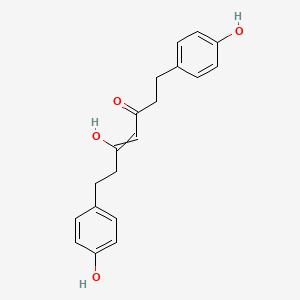
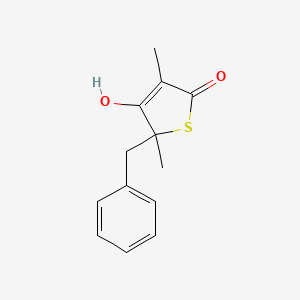
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
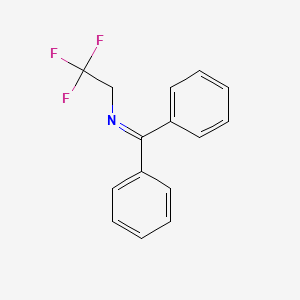
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
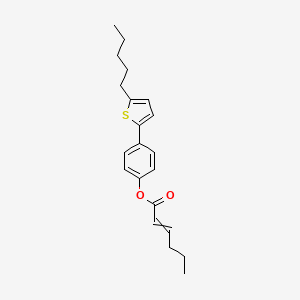

![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
